molecular formula C24H19N7O2 B2963015 (Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide CAS No. 1173318-58-5

(Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide

Numéro de catalogue: B2963015
Numéro CAS: 1173318-58-5
Poids moléculaire: 437.463
Clé InChI: LNJKMIVLCTVKKB-SEYXRHQNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide is a useful research compound. Its molecular formula is C24H19N7O2 and its molecular weight is 437.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis and Biological Activity

Heterocyclic compounds containing pyrazolo[3,4-d]pyrimidine structures have been synthesized for evaluating their potential in various biological applications. These compounds have shown promising results in antibacterial, anticancer, and anti-inflammatory activities, indicating their significance in pharmaceutical research.

  • Insecticidal and Antibacterial Potential : Pyrimidine-linked pyrazole heterocyclics have demonstrated insecticidal and antimicrobial properties, indicating their potential in developing new pesticides and antibiotics (Deohate & Palaspagar, 2020).

  • Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities, showcasing the versatility of these compounds in medicinal chemistry (Rahmouni et al., 2016).

  • Adenosine Deaminase Inhibition : The exploration of pyrazolo[3,4-d]pyrimidin-4-one derivatives as potent inhibitors of adenosine deaminase highlights their therapeutic potential in managing conditions like inflammation and possibly cancer (La Motta et al., 2009).

Synthesis and Characterization of Derivatives

The synthesis of various derivatives of pyrazolo[3,4-d]pyrimidines involves innovative chemical processes and characterizations, contributing significantly to the expansion of heterocyclic chemistry and offering new avenues for drug discovery and material science.

  • Novel Heterocyclic Compounds with Antibacterial Properties : Research on synthesizing new heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines, has led to the discovery of compounds with high antibacterial activities, useful for developing new antimicrobial agents (Azab et al., 2013).

  • Pharmacologically Active Pyrazolo[1,5-a]pyrimidines : Studies focusing on the synthesis of pharmacologically active 2-phenylpyrazolo[1,5-a]pyrimidines have provided insights into their antipyretic, hypothermizing, and anti-inflammatory properties, underscoring the therapeutic potential of these compounds (Pecori Vettori et al., 1981).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-amine, and the second intermediate is (Z)-3-phenylacrylamide. These intermediates are then coupled using standard peptide coupling chemistry to form the final product." "Starting Materials": [ "4-phenyl-3,4-dihydropyrimidin-6-one", "methylhydrazine", "phenylhydrazine", "acetylacetone", "benzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "ethyl chloroacetate", "sodium hydride", "3-bromopropiophenone", "sodium hydroxide", "acetic anhydride", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "3-aminopyrazole-5-carboxylic acid", "phenyl isocyanate" ], "Reaction": [ "Synthesis of 4-phenyl-3,4-dihydropyrimidin-6-one from acetylacetone and benzaldehyde via a modified Biginelli reaction", "Synthesis of 3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-amine from 4-phenyl-3,4-dihydropyrimidin-6-one, methylhydrazine, and phenylhydrazine via a modified Gewald reaction", "Synthesis of (Z)-3-phenylacrylamide from ethyl acetoacetate, 3-bromopropiophenone, and sodium ethoxide via a modified Claisen-Schmidt reaction", "Coupling of 3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-amine and (Z)-3-phenylacrylamide using N,N'-dicyclohexylcarbodiimide and triethylamine as coupling agents, followed by reaction with phenyl isocyanate to form the final product" ] }

Numéro CAS

1173318-58-5

Formule moléculaire

C24H19N7O2

Poids moléculaire

437.463

Nom IUPAC

(Z)-N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C24H19N7O2/c1-16-14-20(26-21(32)13-12-17-8-4-2-5-9-17)31(29-16)24-27-22-19(23(33)28-24)15-25-30(22)18-10-6-3-7-11-18/h2-15H,1H3,(H,26,32)(H,27,28,33)/b13-12-

Clé InChI

LNJKMIVLCTVKKB-SEYXRHQNSA-N

SMILES

CC1=NN(C(=C1)NC(=O)C=CC2=CC=CC=C2)C3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.